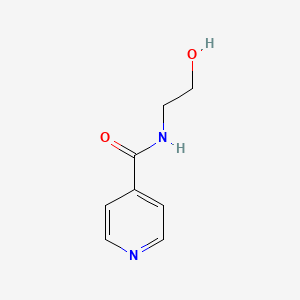

N-(2-Hydroxyethyl)isonicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33143. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPWDPDVDVVXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064184 | |

| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-74-3 | |

| Record name | N-(2-Hydroxyethyl)isonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxyethylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)isonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYETHYLISONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923BQ8X2VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Hydroxyethyl)isonicotinamide molecular weight

An In-depth Technical Guide to N-(2-Hydroxyethyl)isonicotinamide: Molecular Profile, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pyridinecarboxamide derivative. The document delineates its core molecular and physicochemical properties, with a primary focus on its molecular weight. It further presents a detailed, field-proven protocol for its synthesis via amide coupling and outlines a rigorous, multi-technique workflow for its analytical characterization. This guide is designed to serve as a vital resource for professionals in research and drug development, offering both foundational data and practical, validated methodologies for the synthesis and quality control of this compound.

Core Molecular Profile

This compound belongs to the family of isonicotinamide derivatives, characterized by a pyridine ring substituted at the 4-position with a carboxamide group. Understanding its fundamental molecular attributes is the critical first step in any research or development application. These core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | [2] |

| CAS Number | 6265-74-3 | [1][2] |

| Canonical SMILES | C1=CN=CC=C1C(=O)NCCO | [1] |

| InChI Key | SJZLOWYUGKIWAK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application parameters, including solubility and stability.

| Property | Value | Source(s) |

| Melting Point | 136-138 °C | [3] |

| Boiling Point | 220 °C (lit.) | [3] |

| Form | Powder | |

| Storage Temperature | Room Temperature | [3] |

Synthesis Workflow: Amide Bond Formation

The synthesis of this compound is typically achieved through the formation of an amide bond between an activated derivative of isonicotinic acid and ethanolamine. This process is a cornerstone of organic synthesis and is critical for producing the target molecule with high yield and purity.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for forming nicotinamide derivatives.[4] The causality behind each step is explained to ensure reproducibility and understanding.

-

Reactant Preparation: Dissolve ethanolamine hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF) in a flask equipped with a magnetic stirrer.

-

Expertise & Experience: Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction. The hydrochloride salt form of ethanolamine is often more stable and easier to handle than the free base.

-

-

Reaction Chilling: Place the flask in an ice bath and chill the solution.

-

Expertise & Experience: This step is crucial for controlling the temperature during the addition of the base, as the neutralization of the hydrochloride salt is an exothermic process.

-

-

Base Addition: Add an equimolar amount of Diisopropylethylamine (DIEA) to the chilled solution and stir for 15 minutes.[4]

-

Expertise & Experience: DIEA is a non-nucleophilic base used to deprotonate the ethanolamine hydrochloride, liberating the free amine necessary for the reaction. Its bulky nature prevents it from competing with ethanolamine in attacking the activated acid.

-

-

Coupling Agent Addition: Slowly add an equimolar solution of an activated isonicotinic acid derivative (e.g., N-succinimidyl-isonicotinate) to the mixture under a nitrogen atmosphere.[4]

-

Expertise & Experience: An activated acid derivative is used to make the carboxyl group more susceptible to nucleophilic attack by the amine. The reaction is run under an inert nitrogen atmosphere to prevent atmospheric moisture from hydrolyzing the activated ester.

-

-

Reaction & Precipitation: Continue stirring for at least 30 minutes. A milky precipitate of N-hydroxysuccinimide will form.[4]

-

Trustworthiness: The formation of this precipitate is a visual confirmation that the reaction is proceeding as the succinimide leaving group is displaced.

-

-

Purification:

-

Filter off the N-hydroxysuccinimide precipitate.

-

Remove the DMF solvent from the filtrate under high vacuum.

-

Triturate the resulting oil with diethyl ether to yield the final this compound precipitate.[4]

-

Trustworthiness: This multi-step purification process ensures the removal of byproducts and residual solvent. Trituration with a non-polar solvent like ether causes the more polar product to precipitate, yielding a purified solid.

-

Analytical Characterization and Validation

Following synthesis, a rigorous analytical workflow is mandatory to confirm the identity, purity, and molecular weight of the compound. This self-validating system ensures the material meets the stringent quality standards required for research and drug development.

Caption: A self-validating workflow for analytical characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result: The analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺. For this compound (MW = 166.18), the expected monoisotopic mass is 166.0742 Da. The primary ion observed will be at an m/z of 167.0815 . This experimental result provides direct validation of the compound's molecular weight.[1]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

While MS confirms the mass, NMR spectroscopy confirms the precise atomic arrangement, ensuring the correct isomer was synthesized and no structural rearrangement occurred.

-

Protocol:

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

-

Expected Result:

-

¹H NMR: The spectrum will show distinct signals for the protons on the pyridine ring, the ethyl bridge, and the hydroxyl group, with chemical shifts and coupling patterns consistent with the this compound structure.

-

¹³C NMR: The spectrum will show eight distinct carbon signals, confirming the presence of all carbon atoms in their unique chemical environments.[1]

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry-standard method for determining the purity of small molecules. It separates the target compound from any unreacted starting materials, byproducts, or other impurities.

-

Protocol:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[5]

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the eluent using a UV detector at a wavelength where the pyridine ring absorbs (typically ~260 nm).

-

Analysis: The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

-

-

Trustworthiness: For use in drug development and sensitive biological assays, a purity level of >95% is typically required. This method provides quantitative proof of the compound's purity.

Relevance in Research and Drug Development

This compound and its isomers are relevant in several contexts:

-

Pharmaceutical Impurities: The nicotinamide (3-position) isomer is a known impurity and metabolite of Nicorandil, a potassium channel activator used to treat angina.[1] Therefore, having a validated standard of the isonicotinamide (4-position) isomer is crucial for developing specific analytical methods to detect and quantify such impurities in drug substances and products.

-

Building Blocks: The molecule serves as a versatile heterocyclic building block in medicinal chemistry for the synthesis of more complex molecules.

-

Chelating Agents: Related di-substituted compounds like N,N-BIS(2-hydroxyethyl)isonicotinamide are recognized for their ability to form stable complexes with metal ions, suggesting potential applications in chelation therapy or as ligands in biochemical studies.[6]

References

-

PubChem. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. Cas 70892-82-9,N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. LookChem. Available from: [Link]

-

PrepChem.com. Synthesis of N-(2-hydroxyethyl)nicotinamide. PrepChem.com. Available from: [Link]

-

National Center for Biotechnology Information. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC, NIH. Available from: [Link]

Sources

- 1. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. prepchem.com [prepchem.com]

- 5. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

Physicochemical properties of N-(2-Hydroxyethyl)isonicotinamide

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)isonicotinamide

Introduction

This compound (CAS No. 6265-74-3) is a pyridinecarboxamide derivative of significant interest in pharmaceutical research due to its structural relationship with isonicotinamide, a well-known compound with various biological activities.[1] The molecule's architecture, featuring a pyridine ring, an amide linkage, and a primary alcohol, imparts a unique set of physicochemical properties that are critical determinants of its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, formulation development, and predicting in vivo performance.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Where direct experimental data is not publicly available, we leverage data from structural analogs and provide detailed, field-proven experimental protocols for their determination. This document is designed for researchers, scientists, and drug development professionals, offering both established data and the practical methodologies required to generate new, validated data in the laboratory.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | [2] |

| CAS Number | 6265-74-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Canonical SMILES | C1=CN=CC=C1C(=O)NCCO | [3] |

Synthesis Pathway and Crystalline Form

While a specific synthesis for this compound is not widely published, a logical and efficient route can be extrapolated from methods used for its isomer, N-(2-hydroxyethyl)nicotinamide. A common approach involves the aminolysis of an activated isonicotinic acid derivative, such as an ester (e.g., ethyl isonicotinate), with ethanolamine.

A patent for the nicotinamide isomer details a crystallization process, yielding a product with characteristic peaks in its X-ray powder diffraction (XRPD) spectrum.[4] This strongly suggests that this compound is also a crystalline solid at room temperature, a critical property influencing its stability, dissolution rate, and manufacturability.

Core Physicochemical Properties

The interplay of a molecule's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting and Boiling Point

The melting and boiling points are indicators of the purity of a crystalline substance and the strength of its intermolecular forces.

| Property | Value |

| Melting Point | 136-138 °C |

| Boiling Point | 220 °C |

Source:[2]

Solubility

Aqueous solubility is a critical factor for oral drug absorption. The structure of this compound, with its polar hydroxyl (-OH) and amide (-CONH-) groups, suggests an affinity for polar, protic solvents like water through hydrogen bonding.[5] The pyridine ring also contributes to its polarity.

Predicted Solubility Profile

Based on the "like dissolves like" principle, this compound is predicted to have good solubility in aqueous and polar organic solvents. Its solubility is likely to be higher than that of analogs lacking the hydrophilic hydroxyethyl group.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

This protocol describes the gold-standard shake-flask method for determining water solubility.

Causality: The shake-flask method is chosen for its directness and reliability. It ensures that a true equilibrium between the solid and dissolved states is reached, providing a thermodynamically accurate solubility value.

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study is recommended to determine the time to equilibrium.

-

Phase Separation: Allow the suspension to stand at the same temperature to let undissolved solid settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a sample from the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The average concentration from at least three replicate experiments is reported as the aqueous solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. A computed XLogP3 value for the isomer, N-(2-hydroxyethyl)nicotinamide, is -0.1, indicating a hydrophilic nature.[6] This suggests that the target compound will also be predominantly hydrophilic.

Experimental Protocol: logP Determination (Shake-Flask Method, OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water.[7][8]

Causality: The shake-flask method is the definitive technique for logP determination.[9] Using mutually saturated solvents is critical to prevent volume changes and ensure the thermodynamic activity of each phase remains constant.

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking the two solvents together for 24 hours and allowing them to separate.

-

Test Solution: Prepare a stock solution of this compound in the n-octanol-saturated water. The concentration should be low enough to avoid aggregation but high enough for accurate quantification.

-

Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the test solution with a known volume of the water-saturated n-octanol.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 5 minutes) to facilitate partitioning.[7]

-

Phase Separation: Separate the aqueous and octanol phases, typically by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Report the value as logP.

Caption: Workflow for Shake-Flask logP Determination.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The pyridine nitrogen in this compound is basic and will be protonated at physiological pH, influencing its solubility, receptor binding, and membrane permeability.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Causality: Potentiometric titration is a robust and direct method for pKa determination. It relies on the fundamental relationship between pH and the ratio of ionized to non-ionized species, as described by the Henderson-Hasselbalch equation.

-

Solution Preparation: Accurately weigh the compound and dissolve it in purified water. Include an inert background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing a standardized titrant (e.g., HCl if measuring a basic pKa).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, use software to calculate the pKa from the titration data.

Caption: Workflow for pKa Determination via Potentiometry.

Spectroscopic Characterization

Spectroscopic data provides definitive confirmation of the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7-9 ppm), and the ethyl group protons (two triplets in the aliphatic region, δ 3-5 ppm), along with a broad singlet for the amide N-H and a triplet for the hydroxyl O-H.

-

¹³C NMR: The carbon NMR will show distinct signals for the four unique carbons of the pyridine ring, the carbonyl carbon of the amide, and the two carbons of the hydroxyethyl group.

-

FTIR: The infrared spectrum of the parent compound, isonicotinamide, shows characteristic bands for N-H stretching (3179-3361 cm⁻¹), C-H stretching of the pyridine ring (~3070 cm⁻¹), and a strong C=O stretch from the amide group (1655 cm⁻¹).[10] Similar bands, along with a broad O-H stretch from the alcohol, are expected for this compound.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to its molecular weight (166.18 g/mol ).

Chemical Stability

Stability testing is essential to determine the re-test period or shelf life of a drug substance. The ICH Q1A(R2) guideline provides a framework for these studies.

Causality: Conducting stability studies under both long-term and accelerated conditions allows for the prediction of the compound's shelf life and identification of potential degradation products.[11] The use of validated, stability-indicating analytical methods is crucial to ensure that any changes in the molecule's purity and potency are accurately detected.

ICH Stability Testing Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency (Long-term): Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

Caption: Decision Workflow for ICH Stability Testing.

Summary of Physicochemical Properties

| Property | Value / Predicted Range | Significance |

| Molecular Weight | 166.18 g/mol | Adherence to drug-likeness principles |

| Physical State | Crystalline Solid (Predicted) | Affects dissolution, stability, handling |

| Melting Point | 136-138 °C | Indicator of purity and lattice energy |

| Aqueous Solubility | Predicted to be high | Crucial for oral absorption and formulation |

| logP | < 0 (Predicted, Hydrophilic) | Influences membrane permeability and distribution |

| pKa | Basic (Predicted) | Determines ionization state at physiological pH |

References

-

lookchem. (n.d.). Cas 70892-82-9, N,N-BIS(2-HYDROXYETHYL)ISONICOTINAMIDE. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). DETERMINATION OF N-(2-NITROXYETHYL)NICOTINAMIDE (NICORANDIL) AND ITS DECOMPOSITION PRODUCT. Retrieved from [Link]

- Google Patents. (n.d.). KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.

-

GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = / -. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2O2). Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the.... Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-hydroxyethyl)nicotinamide. Retrieved from [Link]

-

ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined.. Retrieved from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil.

-

PubMed. (n.d.). High-throughput logP measurement using parallel liquid chromatography/ultraviolet/mass spectrometry and sample-pooling. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

Juniper Publishers. (2018). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. labsolu.ca [labsolu.ca]

- 3. api.kreatis.eu [api.kreatis.eu]

- 4. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. enfo.hu [enfo.hu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)isonicotinamide

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)isonicotinamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this guide focuses on the fundamental principles governing its solubility, theoretical predictions based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. Our objective is to equip researchers with the necessary knowledge and practical protocols to accurately assess the solubility of this compound in various solvent systems, a critical parameter in preclinical development and formulation studies.

Introduction to this compound

This compound is a derivative of isonicotinamide, featuring a hydroxyethyl group attached to the amide nitrogen. Its chemical structure, comprising a pyridine ring, an amide linkage, and a primary alcohol, dictates its physicochemical properties and, consequently, its solubility profile. Understanding these characteristics is paramount for its application in pharmaceutical and chemical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Melting Point | 136-138 °C | [1] |

| Boiling Point | 220 °C (lit.) | [1] |

| Calculated XLogP3 | -0.1 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 62.2 Ų |

Theoretical Framework for Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are key determinants of its solubility.

Influence of Functional Groups

The chemical architecture of this compound provides significant insights into its potential solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which generally enhances aqueous solubility.

-

Amide Group: The amide functionality is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This contributes to its solubility in polar solvents.[2]

-

Hydroxyethyl Group: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's hydrophilicity and potential for aqueous solubility. The introduction of hydroxyl groups into molecules is a common strategy to enhance water solubility.

pKa and its Implication on pH-Dependent Solubility

Therefore, at a pH below its pKa, this compound will exist predominantly in its protonated, cationic form, which is expected to be more soluble in aqueous media due to ion-dipole interactions with water molecules. Conversely, at a pH above its pKa, the molecule will be in its neutral form, and its solubility will be governed primarily by hydrogen bonding and polarity.

Polarity and Hydrogen Bonding Potential

The presence of multiple polar functional groups (amide, hydroxyl, and the pyridine nitrogen) and a low calculated logP value (-0.1) suggest that this compound is a polar molecule.[5] Its capacity to act as both a hydrogen bond donor and acceptor further indicates a high potential for solubility in polar protic solvents like water, ethanol, and methanol. The interactions between the solute and solvent molecules, particularly hydrogen bonding, are expected to be the primary driving force for dissolution in these solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable quantitative solubility data, the equilibrium (thermodynamic) solubility should be determined. The shake-flask method is the gold standard for this purpose.[6][7][8]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method (HPLC-UV or UV-Vis spectrophotometry, as described below).

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is crucial for reliable solubility data. HPLC-UV and UV-Vis spectrophotometry are common and robust methods for this purpose.

HPLC-UV Method

High-Performance Liquid Chromatography with UV detection offers high specificity and sensitivity, making it an ideal method for quantifying this compound in various matrices.[9][10]

Protocol:

-

Instrument Setup:

-

HPLC system with a UV detector.

-

A suitable reverse-phase column (e.g., C18).

-

An isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer). The exact conditions will need to be optimized.

-

Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound.

-

-

Calibration Curve:

-

Sample Analysis:

-

Dilute the filtered sample from the shake-flask experiment with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Caption: Workflow for HPLC-UV Quantification of Solubility.

UV-Vis Spectrophotometry Method

For a more rapid analysis, particularly if the compound has a strong chromophore and the solvent does not interfere, UV-Vis spectrophotometry can be employed.[13][14][15]

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[16]

-

-

Sample Analysis:

-

Dilute the filtered sample to ensure the absorbance is within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility by applying the dilution factor.

-

Predicted Solubility and Data Presentation

Based on the structural analysis, this compound is anticipated to have good solubility in polar protic solvents. Its solubility in aqueous solutions is expected to increase at lower pH values. The following table provides a hypothetical representation of how experimentally determined solubility data should be presented.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined |

| 0.1 M HCl (pH 1) | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Deionized Water | 37 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not yet widely available, the theoretical principles and detailed experimental protocols outlined herein offer a robust approach for researchers to generate accurate and reliable solubility data. Such data is indispensable for advancing the study and application of this promising molecule in various scientific disciplines.

References

-

PubChem. N-(2-hydroxyethyl)nicotinamide. Available at: [Link].

-

PubChem. N-(2-hydroxyethyl)nicotinamide. Available at: [Link].

-

Wikipedia. Isonicotinamide. Available at: [Link].

- R. Williams. pKa Data Compiled by R. Williams.

-

Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link].

- National Measurement Laboratory. Preparation of Calibration Curves - A Guide to Best Practice.

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Available at: [Link].

-

ResearchGate. Impact of hydroxyethyl headgroup on long-chain quaternary ammonium cationic surfactants: Solubility, surface activities, self-assembly behaviors, and rheological properties. Available at: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link].

-

PubChem. Isonicotinamide. Available at: [Link].

-

PMC. H-bond cooperativity: polarisation effects on secondary amides. Available at: [Link].

-

Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Available at: [Link].

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Available at: [Link].

-

YouTube. How to Set up HPLC calibration curve - External Standard Calibration Method. Available at: [Link].

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Available at: [Link].

-

Chemistry Stack Exchange. Solubility of Amides. Available at: [Link].

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link].

-

ResearchGate. New polymorphs of isonicotinamide and nicotinamide. Available at: [Link].

-

Chromatography Online. How It Works: UV Detection for HPLC. Available at: [Link].

-

Frontiers. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt: a combined experimental and computational study. Available at: [Link].

-

Lab Manager. How to Make a Calibration Curve: A Step-by-Step Guide. Available at: [Link].

-

Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link].

-

World Health Organization. Annex 4: Guidance on biowaiver for immediate-release solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Geneva: World Health Organization; 2019 (WHO Technical Report Series, No. 1019). Available at: [Link].

-

SciSpace. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.. Available at: [Link].

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link].

-

ResearchGate. The Theory of HPLC Quantitative and Qualitative HPLC. Available at: [Link].

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link].

-

Pharmacy Education. Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method. Available at: [Link].

- Google Patents. HPLC Method for purifying organic compounds.

-

Chromatography Forum. quantification using a calibration curve. Available at: [Link].

-

ResearchGate. Interactions between cationically modified hydroxyethyl cellulose and oppositely charged surfactants studied by gel swelling experiments — effects of surfactant type, hydrophobic modification and added salt. Available at: [Link].

-

ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. Available at: [Link].

-

RSC Publishing. ANI neural network potentials for small molecule pKa prediction. Available at: [Link].

Sources

- 1. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 4. Isonicotinamide CAS#: 1453-82-3 [m.chemicalbook.com]

- 5. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. uknml.com [uknml.com]

- 12. youtube.com [youtube.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

- 16. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Mechanism of Action of N-(2-Hydroxyethyl)isonicotinamide

Authored by: Gemini, Senior Application Scientist

Abstract

N-(2-Hydroxyethyl)isonicotinamide is a pyridinecarboxamide derivative that, while not extensively studied as an independent therapeutic agent, holds a significant position as a key synthetic intermediate and potential pharmacophore. This technical guide provides a comprehensive analysis of its known roles and putative mechanisms of action, drawing from the broader understanding of isonicotinamide and its derivatives. The primary focus is to equip researchers, scientists, and drug development professionals with a foundational understanding of its biochemical context, potential molecular targets, and a strategic framework for future investigation. We will delve into its established role as a precursor to the antianginal drug Nicorandil, explore hypothesized activities based on its structural similarity to nicotinamide, and propose detailed experimental workflows to systematically elucidate its intrinsic biological functions. This guide is intended to be a catalyst for further research into the pharmacological potential of this and related molecules.

Introduction: Defining the Context of this compound

This compound is a molecule of interest primarily due to its integral role in the synthesis of Nicorandil, a potent antianginal agent.[1][2] Nicorandil functions through a dual mechanism, acting as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor, leading to vasodilation.[1] this compound constitutes the core amide structure of Nicorandil, which is subsequently nitrated to its active form, this compound nitric ester.[3]

While its identity as a synthetic precursor is well-established, the intrinsic bioactivity of this compound remains largely unexplored. Its core structure, isonicotinamide, is an isomer of nicotinamide (a form of Vitamin B3), a ubiquitous molecule in cellular metabolism and signaling.[4] This structural relationship suggests that this compound may possess its own pharmacological profile. Derivatives of isonicotinic acid and nicotinamide have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7] This guide, therefore, will not only detail its established chemical context but also build a scientifically-grounded hypothesis for its potential mechanisms of action.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is critical for any mechanistic investigation, influencing its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | PubChem[8] |

| Molecular Weight | 166.18 g/mol | PubChem[8] |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | Klivon[3] |

| CAS Number | 6265-74-3 | SCBT[9] |

| Hydrogen Bond Donors | 2 | EvitaChem[1] |

| Hydrogen Bond Acceptors | 3 | EvitaChem[1] |

| Rotatable Bonds | 4 | EvitaChem[1] |

Putative Mechanisms of Action: A Hypothesis-Driven Approach

Given the limited direct research on this compound, we will extrapolate potential mechanisms of action from its structural analogs, namely isonicotinamide and the broader class of nicotinamide derivatives. These hypotheses provide a logical starting point for experimental validation.

PARP Inhibition and DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The mechanism of action of many PARP inhibitors involves competition with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site.[10]

Given that this compound shares the nicotinamide core, it is plausible that it could act as a competitive inhibitor of PARP enzymes. The hydroxyethyl group may influence the binding affinity and selectivity for different PARP isoforms. Inhibition of PARP would lead to the accumulation of single-strand DNA breaks, which, during replication, can be converted into more cytotoxic double-strand breaks.[12]

Caption: Proposed mechanism of PARP inhibition by this compound.

Anti-inflammatory Activity via COX-2 Inhibition

Derivatives of isonicotinic acid have demonstrated anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase-2 (COX-2) as a potential mechanism.[5] The COX-2 enzyme is a key mediator of inflammation and pain. In silico docking studies of related isonicotinates have shown favorable binding energies within the COX-2 active site, suggesting a plausible mechanism for their anti-inflammatory effects.[5] this compound, as a derivative of isonicotinic acid, may share this property.

Experimental Methodologies to Elucidate the Mechanism of Action

A systematic, multi-tiered approach is required to validate the hypothesized mechanisms of action and discover novel biological activities of this compound. The following experimental workflows provide a robust framework for such an investigation.

Tier 1: In Vitro Target-Based Assays

The initial phase of investigation should focus on direct, in vitro assays to test the primary hypotheses.

Protocol 1: PARP1/2 Enzymatic Inhibition Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 and PARP2.

-

Methodology:

-

Utilize a commercially available PARP inhibitor assay kit (e.g., a colorimetric or chemiluminescent kit).

-

Reconstitute recombinant human PARP1 or PARP2 enzyme according to the manufacturer's protocol.

-

Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in the assay buffer. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

-

In a 96-well plate, combine the PARP enzyme, NAD+, and the activated DNA substrate.

-

Add the diluted this compound or control compounds to the respective wells.

-

Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

-

Add the developing solution and measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: COX-2 Inhibition Assay

-

Objective: To assess the direct inhibitory effect of this compound on COX-2 activity.

-

Methodology:

-

Employ a COX-2 inhibitor screening assay kit.

-

Prepare a dilution series of this compound. Use a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

In the assay plate, add the COX-2 enzyme, heme, and the assay buffer.

-

Add the test compound dilutions.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C.

-

Measure the production of prostaglandin PGG2, typically via a colorimetric method.

-

Calculate the IC50 value as described for the PARP assay.

-

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Tier 2: Cell-Based Functional Assays

If in vitro activity is confirmed, the next logical step is to assess the compound's effects in a cellular context.

Protocol 3: Cellular PARP Engagement Assay

-

Objective: To confirm that this compound can inhibit PARP activity within intact cells.

-

Methodology:

-

Culture a relevant cell line (e.g., a human cancer cell line like HeLa or MCF-7).

-

Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Induce DNA damage using an agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short duration (e.g., 15 minutes) to stimulate PARP activity.

-

Lyse the cells and prepare protein extracts.

-

Perform a Western blot analysis using an antibody specific for poly(ADP-ribose) (PAR). A decrease in the PAR signal in treated cells compared to the vehicle control (with DNA damage) indicates PARP inhibition.

-

Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Conclusion and Future Directions

This compound occupies a unique space as both a defined chemical intermediate and a molecule with unexplored pharmacological potential. Based on its structural homology to isonicotinamide and nicotinamide, we have proposed two primary, testable hypotheses for its mechanism of action: inhibition of PARP enzymes and modulation of the inflammatory response via COX-2 inhibition. The experimental workflows detailed in this guide provide a clear and logical path forward for researchers to systematically investigate these possibilities.

Future research should not be limited to these initial hypotheses. Unbiased, high-throughput screening approaches could reveal unexpected targets and pathways. Furthermore, medicinal chemistry efforts could utilize this compound as a scaffold to develop novel derivatives with enhanced potency and selectivity. A thorough understanding of the mechanism of action of this foundational molecule will be instrumental in unlocking its full therapeutic potential and that of the broader class of isonicotinamide derivatives.

References

-

PubChem. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. Available from: [Link]

-

MDPI. Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. Available from: [Link]

-

PMC - NIH. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer. Available from: [Link]

- Google Patents. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.

-

PMC - NIH. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]

-

ResearchGate. PARP trapping is governed by the PARP inhibitor dissociation rate constant. Available from: [Link]

-

PrepChem.com. Synthesis of N-(2-hydroxyethyl)nicotinamide. Available from: [Link]

-

YouTube. Role of PARP Inhibition and I/O Therapy in TNBC. Available from: [Link]

-

PubMed. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Available from: [Link]

-

PMC - NIH. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy. Available from: [Link]

-

ResearchGate. New polymorphs of isonicotinamide and nicotinamide | Request PDF. Available from: [Link]

-

MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]

-

MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Available from: [Link]

-

MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]

Sources

- 1. Buy N-(2-Hydroxyethyl)nicotinamide (EVT-1178873) | 6265-73-2 [evitachem.com]

- 2. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents [patents.google.com]

- 3. klivon.com [klivon.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-Hydroxyethyl)isonicotinamide: A Promising Nicotinamide Derivative

Abstract: N-(2-Hydroxyethyl)isonicotinamide is a significant derivative of nicotinamide (Vitamin B3) that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Most notably, it is the metabolic precursor to the antianginal drug Nicorandil. This guide provides a comprehensive technical overview of this compound, detailing its chemical synthesis, physicochemical properties, known biological relevance, and established analytical methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their work. The document includes detailed experimental protocols and logical diagrams to facilitate practical application and further investigation into its therapeutic potential.

Introduction: The Landscape of Nicotinamide and Its Derivatives

Nicotinamide, an amide of nicotinic acid, is a water-soluble vitamin of the B complex (Vitamin B3). It is a critical component of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to numerous enzymatic oxidation-reduction reactions essential for cellular metabolism, including the production of ATP.[1] Beyond its fundamental role as a vitamin, nicotinamide and its derivatives have garnered significant pharmacological interest for a wide range of therapeutic applications, including in dermatology for conditions like acne and rosacea, for its photoprotective effects, and in oncology.[1]

The therapeutic versatility of nicotinamide has spurred the development of numerous derivatives to enhance its pharmacological profile, improve bioavailability, and target specific biological pathways. This compound emerges from this landscape as a key molecule, primarily recognized for its role as a precursor and metabolite in pharmaceutical synthesis.

This compound: A Detailed Profile

This compound, also referred to as Nicorandil amide, is characterized by a hydroxyethyl group attached to the amide nitrogen of the isonicotinamide scaffold.[2] This structural modification grants it distinct chemical properties compared to the parent nicotinamide molecule.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is foundational for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-3-carboxamide | PubChem[3] |

| CAS Number | 6265-73-2 | PubChem[3] |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 166.18 g/mol | PubChem[3] |

| Hydrogen Bond Donors | 2 | EvitaChem[2] |

| Hydrogen Bond Acceptors | 3 | EvitaChem[2] |

| Rotatable Bonds | 4 | EvitaChem[2] |

| XLogP3 | -0.1 | PubChem[3] |

Chemical Synthesis

The synthesis of this compound can be achieved through several routes. A common and illustrative laboratory-scale method involves the reaction of an activated nicotinic acid derivative with ethanolamine.

Pharmacological Profile and Biological Significance

The primary pharmacological significance of this compound is its role as a precursor and active metabolite of Nicorandil.[2] Nicorandil is a dual-action antianginal drug, functioning as both a nitrate donor and an ATP-sensitive potassium (K-ATP) channel opener.[4]

Mechanism of Action

In vivo, Nicorandil is metabolized to release this compound and nitric oxide (NO).[2] These two components contribute to its therapeutic effects:

-

Nitric Oxide (NO): The release of NO activates guanylyl cyclase, leading to increased cyclic GMP (cGMP) levels. This results in vasodilation, primarily of the venous system, which reduces cardiac preload and myocardial oxygen demand.

-

K-ATP Channel Opening: The nicotinamide moiety is responsible for opening ATP-sensitive potassium channels in vascular smooth muscle. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent arterial vasodilation, which reduces afterload and improves coronary blood flow.[2][4]

While this compound itself does not possess the nitrate group, its formation is integral to the overall metabolic pathway of Nicorandil. Its own intrinsic biological activity is less characterized, but it is a subject of ongoing research.[2]

Pharmacokinetics

Specific pharmacokinetic data for this compound alone is limited. However, studies on nicotinamide provide a useful surrogate for understanding its likely behavior. Nicotinamide exhibits dose-dependent, non-linear pharmacokinetics.[5] At higher doses, metabolic clearance pathways become saturated, leading to a disproportionate increase in plasma concentration and area under the curve (AUC).[5][6] It is absorbed rapidly, with peak plasma levels typically reached within 45 minutes of oral administration.[7] The elimination is biphasic, with half-life increasing with dose.[8]

It is reasonable to hypothesize that this compound, as a structurally similar small molecule, would share some of these characteristics, such as rapid absorption and dose-dependent elimination. However, dedicated pharmacokinetic studies are required for confirmation.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for amide bond formation.[9]

Objective: To synthesize this compound from an activated nicotinic acid ester and ethanolamine.

Materials:

-

N-succinimidyl-nicotinate

-

Ethanolamine hydrochloride

-

Diisopropylethylamine (DIEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Standard glassware, magnetic stirrer, ice bath, nitrogen line, filtration apparatus, rotary evaporator.

Procedure:

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve ethanolamine hydrochloride in anhydrous DMF.

-

Base Addition: Cool the solution in an ice bath. Add an equimolar amount of DIEA to the flask and stir for 15 minutes to liberate the free amine.

-

Coupling Reaction: Dissolve an equimolar amount of N-succinimidyl-nicotinate in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring ethanolamine solution at 0°C.

-

Reaction Monitoring: Allow the mixture to stir for at least 30 minutes. The formation of a milky white precipitate (N-hydroxysuccinimide byproduct) indicates the reaction is proceeding.

-

Byproduct Removal: Filter the reaction mixture to remove the N-hydroxysuccinimide precipitate.

-

Initial Purification: Wash the filtrate with diethyl ether to precipitate any remaining byproduct.

-

Solvent Removal: Remove the DMF and ether from the filtrate under high vacuum using a rotary evaporator. This will likely yield an oily residue.

-

Product Precipitation: Triturate the oily residue with cold diethyl ether. The product, this compound, should precipitate as a solid.

-

Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold ether, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using Thin Layer Chromatography (TLC), NMR spectroscopy, and Mass Spectrometry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound, for example, in studies of Nicorandil decomposition.[10]

Objective: To resolve and quantify this compound (HEN) and its parent compound Nicorandil (NIC).

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size)

-

HPLC-grade Methanol

-

Deionized Water

Chromatographic Conditions:

-

Mobile Phase: Methanol:Water (60:40, v/v), degassed

-

Flow Rate: 0.6 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and Nicorandil in methanol. Create a series of calibration standards by serial dilution, typically in the range of 0.01 - 0.1 mg/mL.

-

Sample Preparation: Dilute experimental samples with the mobile phase to fall within the calibration range.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

-

Quantification: Identify the peaks based on retention time. Under these conditions, typical retention times are approximately 4.3 minutes for HEN and 5.0 minutes for NIC.[10] Construct a calibration curve by plotting peak area against concentration for the standards. Use the linear regression equation to calculate the concentration of HEN in the unknown samples.

Research Applications and Future Directions

This compound holds potential beyond its role as a pharmaceutical intermediate. As a nicotinamide derivative, it warrants investigation for intrinsic biological activities related to NAD+ metabolism, sirtuin modulation, or PARP inhibition. Its favorable physicochemical properties, such as its predicted low lipophilicity (XLogP3 = -0.1), suggest good aqueous solubility, which is advantageous for a drug candidate.

Future research should focus on:

-

Dedicated Pharmacological Screening: Evaluating the compound in a broad range of biological assays to uncover novel activities.

-

Pharmacokinetic Profiling: Conducting formal ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand its in vivo behavior.

-

Derivative Synthesis: Using this compound as a scaffold to create new chemical entities with potentially enhanced or novel therapeutic properties.

Conclusion

This compound is a cornerstone molecule in the study of nicotinamide derivatives, primarily due to its established role in the synthesis and metabolism of the cardiovascular drug Nicorandil. Its synthesis is straightforward, and robust analytical methods for its quantification are well-documented. While its own pharmacological profile is not yet fully elucidated, its chemical structure and relationship to the vital coenzyme precursor nicotinamide make it a compelling target for future drug discovery and development efforts. This guide provides the foundational knowledge and practical protocols for scientists to explore the full potential of this versatile compound.

References

-

Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. (URL: [Link])

-

N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663. PubChem. (URL: [Link])

-

Synthesis of N-(2-hydroxyethyl)nicotinamide. PrepChem.com. (URL: [Link])

-

The pharmacokinetics of nicotinamide in humans and rodents. PubMed. (URL: [Link])

-

Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). ResearchGate. (URL: [Link])

-

The Pharmacokinetics of Nicotinamide in Humans and Rodents. American Diabetes Association. (URL: [Link])

-

Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product using HPLC method. Acta Poloniae Pharmaceutica. (URL: [Link])

-

Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. PubMed. (URL: [Link])

- WO2012089769A1 - Process for the manufacture of nicorandil.

-

Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica. (URL: [Link])

-

Pharmacokinetics of Niacinamide in Blood and Skin of Hairless Guinea Pigs. DTIC. (URL: [Link])

- IE872218L - Nicotinamide derivative as a therapeutic agent.

Sources

- 1. Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling [mdpi.com]

- 2. Buy N-(2-Hydroxyethyl)nicotinamide (EVT-1178873) | 6265-73-2 [evitachem.com]

- 3. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicaljournalssweden.se [medicaljournalssweden.se]

- 8. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. ptfarm.pl [ptfarm.pl]

N-(2-Hydroxyethyl)isonicotinamide: An In-Depth Technical Guide to its Role in Cellular Processes

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the emerging role of N-(2-Hydroxyethyl)isonicotinamide in cellular functions. While direct and extensive research on this specific molecule is nascent, this document synthesizes the current understanding, draws logical inferences from related compounds, and provides detailed experimental frameworks to catalyze future investigations into its therapeutic potential.

Introduction: A Molecule Warranting Deeper Investigation

This compound, a structural analog of nicotinamide, has primarily been studied in the context of its role as the principal denitrated metabolite of the cardiovascular drug Nicorandil.[1] However, its intrinsic biological activities and direct impact on cellular processes remain largely unexplored. The structural similarity to nicotinamide, a key player in cellular metabolism and signaling, suggests that this compound may possess independent pharmacological effects. This guide will dissect the knowns and unknowns, offering a scientifically grounded pathway for elucidating its mechanisms of action.

Physicochemical Profile and Synthesis

A foundational understanding of this compound begins with its chemical and physical properties, which are crucial for designing and interpreting experimental studies.

| Property | Value | Reference |

| IUPAC Name | N-(2-hydroxyethyl)pyridine-4-carboxamide | - |

| Molecular Formula | C8H10N2O2 | |

| Molecular Weight | 166.18 g/mol | |

| Melting Point | 136-138 °C | |

| Boiling Point | 220 °C | |

| Appearance | White powder | [Link] |

The synthesis of this compound can be achieved through several established chemical routes, a common method being the reaction of a isonicotinic acid derivative with monoethanolamine. This process involves a nucleophilic acyl substitution where the nitrogen of monoethanolamine attacks the carbonyl carbon of the isonicotinic acid derivative.

Known Biological Context: A Metabolite of Nicorandil

Pharmacokinetic studies of Nicorandil, a coronary vasodilator, have identified this compound (also referred to as SG-86) as its main metabolic product.[1] Following oral administration of Nicorandil, both the parent drug and this compound are detected in the blood, with a significant portion of the administered dose being recovered in the urine as this metabolite.[1] While Nicorandil exhibits hypotensive and coronary vasodilating actions, studies have shown that this compound has little to no direct effect on the cardiovascular system in the models tested.[1] This suggests that its biological significance may lie in other cellular pathways.

Postulated Cellular Roles and Mechanistic Hypotheses

Drawing from the known functions of its structural analog, nicotinamide, we can formulate key hypotheses regarding the potential cellular roles of this compound.

Modulation of Inflammatory Pathways

Nicotinamide is recognized for its anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines.[2][3] A plausible hypothesis is that this compound may also exert anti-inflammatory effects. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[]

Experimental Protocol: Investigating Anti-inflammatory Effects via NF-κB Signaling

This protocol outlines a workflow to determine if this compound can inhibit inflammation by modulating the NF-κB pathway.

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., THP-1 macrophages, HEK293) to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 30 minutes.

Western Blot for NF-κB Pathway Proteins:

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.

ELISA for Pro-inflammatory Cytokines:

-

Collect the cell culture supernatant after 24 hours of stimulation.

-

Use commercially available ELISA kits to quantify the levels of secreted pro-inflammatory cytokines such as IL-6 and TNF-α.

Caption: Proposed inhibitory effect of this compound on the NF-κB pathway.

Influence on Cellular Metabolism and Oxidative Stress

As a nicotinamide derivative, this compound could potentially influence cellular metabolism, particularly pathways involving NAD+. It may also play a role in modulating cellular redox balance.

Experimental Protocol: Assessing Effects on Cellular Metabolism and ROS

This protocol details methods to evaluate the impact of this compound on cellular metabolism and the production of reactive oxygen species (ROS).